Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride
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Overview
Description
Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride is a chemical compound with the molecular formula C12H23ClN2O2 and a molecular weight of 262.78. This compound is known for its unique bicyclic structure, which includes a tert-butyl carbamate group and an amino group attached to a bicyclo[2.2.1]heptane ring system.
Preparation Methods
The synthesis of Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a suitable leaving group on the bicyclic ring.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the amino group with tert-butyl chloroformate to form the carbamate linkage.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles such as alkyl halides or acyl chlorides.
Scientific Research Applications
Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with bicyclic structures.
Biology: It can be used as a probe to study the interactions of bicyclic compounds with biological targets.
Industry: It can be used in the production of specialty chemicals and materials, particularly those with unique structural features.
Mechanism of Action
The mechanism of action of Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological targets, while the bicyclic structure can provide rigidity and specificity in binding. The carbamate group can also participate in covalent interactions with nucleophilic residues on proteins or enzymes.
Comparison with Similar Compounds
Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride can be compared with other similar compounds, such as:
Tert-butyl N-(1-amino-4-bicyclo[2.2.1]heptanyl)carbamate: This compound has a similar structure but with the amino group in a different position on the bicyclic ring.
Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate: This compound lacks the hydrochloride salt, which can affect its solubility and reactivity.
Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrobromide: This compound has a similar structure but with a different counterion, which can affect its physical and chemical properties.
The uniqueness of Tert-butyl N-(5-amino-2-bicyclo[22
Biological Activity
Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
- Molecular Formula : C13H24N2O2·HCl
- Molecular Weight : 262.77 g/mol
- CAS Number : 2309474-99-3
The compound features a bicyclic structure that is characteristic of its biological properties, which allows it to interact with various biological targets.
Synthesis
The synthesis of tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with tert-butyl isocyanate in the presence of solvents like dichloromethane and catalysts such as triethylamine. The reaction conditions are generally mild, allowing for high yields and purity levels.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The bicyclic structure enables it to fit into binding sites, potentially modulating enzyme activity or acting as a biochemical probe.
Case Studies
- Neuroprotective Effects : Research has indicated that compounds similar to tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate exhibit neuroprotective properties. A study demonstrated that these compounds could reduce neuronal apoptosis in models of neurodegenerative diseases, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
- Antimicrobial Activity : Another study explored the antimicrobial effects of related bicyclic compounds, showing significant inhibition against various bacterial strains. This suggests that tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate may possess similar properties, warranting further investigation .
- Analgesic Properties : Preliminary data from animal models indicate that this compound may exhibit analgesic effects comparable to known pain relievers, potentially through modulation of pain pathways .
Research Applications
The compound's unique structure and biological activity make it a valuable candidate for various research applications:
- Medicinal Chemistry : As a building block for synthesizing new drugs targeting neurological disorders or infections.
- Biochemical Probes : For studying enzyme interactions and mechanisms in cellular processes.
- Pharmacological Studies : To evaluate its efficacy and safety profile in preclinical models.
Comparative Analysis
To better understand the potential of tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate, it is useful to compare it with similar compounds:
Properties
IUPAC Name |
tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-7-4-8(10)5-9(7)13;/h7-10H,4-6,13H2,1-3H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEYLZYDHWATNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CC2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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